Trioctylmethylammonium chloride

Description

Properties

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trioctylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylmethylammonium chloride (TOMAC), commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt with significant applications across various fields of chemistry and industry.[1][2] Its utility as a phase-transfer catalyst, metal extractant, and surfactant makes it a valuable compound in organic synthesis, hydrometallurgy, and wastewater treatment.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and purification methods for TOMAC, presenting detailed experimental protocols, quantitative data for process optimization, and visual workflows to aid in laboratory and industrial applications.

The core structure of TOMAC consists of a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion. This amphipathic nature, with long hydrophobic alkyl chains and a hydrophilic charged head, allows it to facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields.[3]

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the quaternization of trioctylamine (B72094) with a methylating agent, most commonly methyl chloride.[6] An alternative method involves the use of dimethyl carbonate as the methylating agent.

Quaternization of Trioctylamine with Methyl Chloride

This method is the most direct and widely used approach for producing TOMAC. The reaction involves the nucleophilic attack of the nitrogen atom of trioctylamine on the methyl chloride molecule.

Reaction: (C₈H₁₇)₃N + CH₃Cl → [(C₈H₁₇)₃NCH₃]⁺Cl⁻

a) Laboratory-Scale Synthesis (Analogous Procedure)

While a specific lab-scale protocol for TOMAC was not found, an analogous procedure for a similar quaternary ammonium salt, triethylmethylammonium chloride, can be adapted.[6]

Materials:

-

Trioctylamine

-

Methyl chloride (gas or liquid)

-

Anhydrous acetone (B3395972) (solvent)

-

Anhydrous diethyl ether (for precipitation/washing)

Procedure:

-

In a well-ventilated fume hood, dissolve trioctylamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl chloride gas through the solution or add liquid methyl chloride dropwise with vigorous stirring. Caution: Methyl chloride is a toxic and flammable gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be washed with cold diethyl ether to remove unreacted starting material.

b) Industrial-Scale Synthesis

A patented industrial process provides specific parameters for the large-scale production of TOMAC.[7]

Materials:

-

Trioctylamine

-

Methyl chloride

-

Alcoholic solvent (e.g., industrial alcohol)

-

Basic catalyst

Procedure:

-

Charge a reactor with 0.95–1.10 mol of trioctylamine and an alcoholic solvent.

-

Add a basic catalyst and heat the mixture to 75–90 °C with stirring.

-

Introduce 1.05–0.98 mol of methyl chloride into the reactor.

-

Maintain the reaction temperature between 75–95 °C and the pressure not exceeding 0.2 MPa.

-

The reaction is carried out for 10–15 hours.

-

After the reaction is complete, maintain the temperature at 84–95 °C for an additional 2–3 hours for incubation.

-

The final product is then processed for packaging.

| Parameter | Laboratory-Scale (Analogous) | Industrial-Scale[7] |

| Reactants | Trioctylamine, Methyl Chloride | Trioctylamine, Methyl Chloride |

| Solvent | Anhydrous Acetone | Alcoholic Solvent |

| Catalyst | Not specified | Basic Catalyst |

| Molar Ratio (Amine:MeCl) | Not specified | 0.95–1.10 : 1.05–0.98 |

| Temperature | Reflux | 75–95 °C |

| Pressure | Atmospheric | ≤ 0.2 MPa |

| Reaction Time | Several hours | 10–15 hours |

| Post-reaction Incubation | Not specified | 2–3 hours at 84–95 °C |

| Yield | Typically high[6] | Not specified, but results in a "qualified product" |

Synthesis using Dimethyl Carbonate

An alternative, high-yield synthesis route utilizes dimethyl carbonate as the methylating agent. This method is performed under high pressure.[8]

Materials:

-

Trioctylamine

-

Dimethyl carbonate (DMC)

-

Methanol (solvent)

-

Trioctylmethylammonium bromide (catalyst)

Procedure:

-

Combine trioctylamine, dimethyl carbonate, methanol, and the catalyst in a high-pressure reactor.

-

Heat the reaction mixture to 110 °C.

-

The reaction is carried out for 8 hours.

| Parameter | Value |

| Reactants | Trioctylamine, Dimethyl Carbonate |

| Solvent | Methanol |

| Catalyst | Trioctylmethylammonium bromide (5% of reactant mixture weight) |

| Molar Ratio (DMC:Amine) | 5.6 : 1 |

| Volume Ratio (Methanol:Amine) | 1 : 2 |

| Temperature | 110 °C |

| Reaction Time | 8 hours |

| Conversion Rate | Up to 99.57% |

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products, and color impurities. The most common methods involve solvent extraction and washing.

Purification by Solvent Extraction and Washing

This method is effective for removing impurities from the crude product.[9]

Materials:

-

Crude this compound

-

Chloroform (B151607) (CHCl₃)

-

20% Sodium hydroxide (B78521) (NaOH) solution

-

20% Sodium chloride (NaCl) solution

-

Deionized water

Procedure:

-

Dissolve 50 g of crude TOMAC in 100 mL of chloroform.

-

Transfer the solution to a separatory funnel.

-

Wash the chloroform solution by shaking it with 200 mL of 20% NaOH solution for 10 minutes.

-

Separate the organic layer.

-

Wash the organic layer with 200 mL of 20% NaCl solution for 10 minutes.

-

Separate the organic layer.

-

Perform a final wash with a small volume of deionized water.

-

Separate the organic layer and filter it through a dry filter paper to remove any residual water.

-

The purified TOMAC can be obtained by evaporating the chloroform.

Alternative Washing Procedure

Another reported method involves washing a solution of TOMAC in benzene (B151609).[9]

Materials:

-

Crude this compound

-

Benzene

-

1.5 M Hydrobromic acid (HBr)

Procedure:

-

Prepare a 30% (v/v) solution of crude TOMAC in benzene.

-

Wash the benzene solution twice with an equal volume of 1.5 M HBr.

-

Separate the organic layer and remove the solvent to obtain the purified product.

Workflow Diagrams

Caption: General synthesis workflow for this compound.

Caption: Purification workflow via solvent extraction and washing.

Analytical Methods for Purity Assessment

Ensuring the purity of the synthesized this compound is critical for its effective application. Several analytical techniques can be employed for this purpose.

-

Titration: Argentometric titration can be used to determine the chloride content, providing a measure of the quaternary ammonium salt concentration.[10]

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a suitable method for quantifying non-volatile compounds like TOMAC.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the identification and quantification of the compound and potential impurities.[11]

-

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the synthesized product and identify any organic impurities.

Conclusion

The synthesis of this compound via the quaternization of trioctylamine with methyl chloride is a robust and scalable method. Process parameters can be optimized to achieve high yields and purity. The alternative synthesis using dimethyl carbonate offers a very high conversion rate. Effective purification can be achieved through straightforward solvent extraction and washing procedures. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the synthesis and purification of this versatile quaternary ammonium salt. The selection of the appropriate synthesis and purification strategy will depend on the desired scale, purity requirements, and available resources.

References

- 1. rsc.org [rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Trioctylmethylammonium Chloride: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Trioctylmethylammonium chloride, a quaternary ammonium (B1175870) salt utilized in various laboratory and industrial applications, including as a phase-transfer catalyst and surfactant. The focus of this guide is to present its core identifiers, detailed safety information, and essential handling protocols to ensure its safe use in a research environment.

Chemical Identification

This compound is a viscous liquid that is hygroscopic. It is also known by other names such as Aliquat 336, Methyltrioctylammonium chloride, and Tricaprylmethylammonium chloride.[1] There are a couple of CAS numbers associated with this chemical, with 5137-55-3 being the primary identifier for the specific compound and 63393-96-4 often used for mixtures where the alkyl chain lengths vary (C8-C10).[2][3]

| Identifier | Value |

| CAS Number | 5137-55-3[1][4][5] |

| Alternate CAS Number | 63393-96-4 (for C8-C10 mixture)[2] |

| EC Number | 264-120-7[6][7] |

| Molecular Formula | C25H54ClN[1] |

| Molecular Weight | 404.16 g/mol [1][3] |

| Synonyms | Methyltrioctylammonium chloride, Aliquat 336, Tricaprylmethylammonium chloride[1][3] |

| Appearance | Colorless to light orange/yellow viscous liquid[1] |

| Density | 0.884 g/cm³[1] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its dangers.

Signal Word: Danger [6][8][9][10]

GHS Pictograms:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3][6][8][9][11] |

| Skin Corrosion/Irritation (Category 1A/1B/1C) | H314: Causes severe skin burns and eye damage.[3][8][9][11] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[6][8] |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[9][11] |

| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3][9][11] |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life.[8][10] |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3][6][9][11] |

| Precautionary Class | Precautionary Statement |

| Prevention | P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][11] |

| P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9][11] | |

| P264: Wash skin thoroughly after handling.[6][9][11] | |

| P270: Do not eat, drink or smoke when using this product.[9][11] | |

| P273: Avoid release to the environment.[6][9][11] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9][11] | |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][11] |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9][10] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][10] | |

| P391: Collect spillage.[9] | |

| Storage | P405: Store locked up.[9][10] |

| Disposal | P501: Dispose of contents/container in accordance with local regulations.[9] |

Toxicological Data

The acute toxicity of this compound has been evaluated in several studies. The primary routes of concern are oral ingestion and skin/eye contact.

| Test Type | Route | Species | Dose/Duration | Result |

| LD50 (Lethal Dose, 50%) | Oral | Rat | 223 mg/kg | Toxic Effects: Hypermotility, diarrhea, respiratory depression.[4] |

| LD50 (Lethal Dose, 50%) | Oral | Mouse | 280 mg/kg | - |

| Standard Draize Test | Skin | Rabbit | 0.5 mL | Severe Irritation.[4] |

| LC50 (Lethal Concentration, 50%) | Aquatic | Danio rerio (Zebra Fish) | - | 0.042 mg/L.[6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures outline best practices for handling and emergency response.

4.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Respiratory Protection: Use only in a chemical fume hood or with adequate ventilation to keep airborne concentrations low.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[10]

4.2 Handling and Storage Protocol

-

Handling: Wash hands and skin thoroughly after handling.[4] Avoid contact with eyes, skin, and clothing.[9] Prevent the formation of aerosols.[9]

-

Storage: Keep containers tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[4] The material is hygroscopic and should be protected from moisture.[4]

4.3 First-Aid Protocols

-

If Inhaled: Immediately move the victim to fresh air.[4] If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

-

Following Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical aid.[4]

-

Following Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, specifically from an ophthalmologist.[11]

-

If Swallowed: Do NOT induce vomiting.[4][9] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.

4.4 Accidental Release Measures (Spill Cleanup Protocol)

-

Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Wear full personal protective equipment as described in section 4.1.[9]

-

Environmental Precautions: Prevent the spill from entering drains, storm sewers, or waterways.[4][9]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[4][6] Use non-sparking tools. The spill area can be flushed with a dilute (5%) acetic acid solution, with the rinsate collected for proper disposal.[4]

Visualized Safety Workflow

The following diagram outlines the logical relationship between the hazards of this compound and the required safety responses.

Caption: Workflow of Hazards and Responses.

References

- 1. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]

- 2. This compound | 63393-96-4 | TCI AMERICA [tcichemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

- 5. Buy Online CAS Number 5137-55-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. serva.de [serva.de]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Solubility of Trioctylmethylammonium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties and Solvent Compatibility of a Versatile Quaternary Ammonium (B1175870) Salt

Trioctylmethylammonium chloride, a quaternary ammonium salt widely recognized under the trade name Aliquat 336, is a cornerstone compound in various chemical applications, including as a phase transfer catalyst and in solvent extraction processes.[1][2] Its efficacy in these roles is intrinsically linked to its solubility in a diverse range of organic solvents. This technical guide provides a detailed overview of the solubility of this compound, presenting quantitative data, experimental protocols for solubility determination, and a visualization of its functional mechanisms, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a yellow, viscous liquid at room temperature.[3] Comprising a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion, its structure imparts a unique amphiphilic character. This structure dictates its solubility, making it highly soluble in many organic solvents while exhibiting limited solubility in water.[1][4]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection in experimental and industrial applications.

Table 1: Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |

| Benzene | 8 | 100 |

| 30 | 100 | |

| 60 | 100 | |

| Chloroform | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Isopropanol | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Kerosene | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Water | 30 | 0.12 |

| 60 | 0.2 |

Data sourced from a technical data sheet for Aliquat 336.[5][6]

Table 2: Additional Reported Solubility Data

| Solvent | Reported Solubility |

| Methanol | Soluble[7][8] |

| Ethanol | > 83.2 mg/mL (for a derivative)[9] |

| 2-Propanol | > 110.0 mg/mL (for a derivative)[9] |

| Acetone | +++ (highly soluble, for a derivative)[9] |

| Ethyl Acetate | > 55.0 mg/mL (for a derivative)[9] |

| Acetonitrile | ~40 mg/mL (for a derivative)[9] |

| Toluene (B28343) | > 56.2 mg/mL (for a derivative)[9] |

| Hexane | ~11 mg/mL (for a derivative)[9] |

| DMSO | 100 mg/mL[10] |

| Water (25°C) | 0.021 g/L[11] |

| Water (in 2M HCl) | ~0.1 g/100 mL[12][13] |

| Supercritical CO₂ (313-333 K, 10-30 MPa) | 0.5 x 10⁻⁵ to 12.7 x 10⁻⁵ (mole fraction)[14] |

It is important to note that the solubility of this compound can be influenced by the presence of other solutes. For instance, its presence has been shown to increase the mutual solubility of toluene and ethylene (B1197577) glycol.[15]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values in a specific solvent system, a gravimetric method can be employed. The following protocol provides a reliable framework for this determination.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Sealed glass vials

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully draw a known mass of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound and below the boiling point of the solvent. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) x 100

Where the mass of the solvent in the aliquot is the total mass of the filtered solution minus the mass of the residue.

-

Visualization of Functional Mechanisms

The utility of this compound in various applications stems from its ability to facilitate the transfer of chemical species between immiscible phases. The following diagrams, generated using Graphviz, illustrate the logical workflows of two of its primary functions: phase transfer catalysis and solvent extraction of metal ions.

Caption: Workflow of Phase Transfer Catalysis using this compound.

In phase transfer catalysis, the quaternary ammonium cation (Q⁺) of this compound pairs with a reactant anion (Y⁻) from the aqueous phase, forming an ion pair that is soluble in the organic phase.[4] This allows the reactant anion to react with an organic substrate (RX) to form the desired product (RY). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of Solvent Extraction of Metal Ions.

During the solvent extraction of metal ions, this compound acts as an anion exchanger.[3][16] The chloride ion of the quaternary ammonium salt is exchanged for an anionic metal complex from the aqueous phase. This forms a new ion pair that is soluble in the organic solvent, effectively transferring the metal ion from the aqueous to the organic phase.

Conclusion

This technical guide consolidates available data on the solubility of this compound in various organic solvents, providing a valuable resource for its application in research and development. The provided experimental protocol offers a standardized method for determining its solubility in specific systems, while the visualized mechanisms of action offer a clear understanding of its role in phase transfer catalysis and solvent extraction. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, improving process efficiency, and enabling the development of innovative chemical methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchpublish.com [researchpublish.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phase transfer catalysis | PPTX [slideshare.net]

- 5. impag.ch [impag.ch]

- 6. scribd.com [scribd.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. rsc.org [rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Investigation of Solubility of Aliquat 336 in Different Extracted Solutions -Fibers and Polymers | Korea Science [koreascience.kr]

- 14. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4- Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Trioctylmethylammonium Chloride: A Cornerstone of Green Chemistry Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trioctylmethylammonium chloride, commercially known as Aliquat® 336, has emerged as a versatile and pivotal compound in the advancement of green chemistry.[1][2] Its unique properties as a phase transfer catalyst, a precursor to ionic liquids, and an efficient metal extractant have positioned it as a important tool for developing more sustainable chemical processes.[3][4][5] This technical guide provides a comprehensive overview of the applications of this compound in green chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in their pursuit of environmentally benign chemical synthesis and analysis.

Core Applications in Green Chemistry

This compound's utility in green chemistry stems from its ability to facilitate reactions between substances in different phases, often allowing for milder reaction conditions, reduced solvent usage, and higher yields compared to traditional methods.[2] Its primary applications can be categorized into three main areas:

-

Phase Transfer Catalysis (PTC): As a phase transfer catalyst, this compound transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[2] This is particularly beneficial in reactions involving an inorganic nucleophile and an organic substrate, which are typically immiscible. The use of a PTC like Aliquat® 336 can eliminate the need for harsh organic solvents, reduce reaction times, and improve overall process efficiency.[6]

-

Solvent Extraction of Metals: this compound is a highly effective extractant for a variety of metals.[7] In hydrometallurgy and wastewater treatment, it can selectively extract metal ions from aqueous solutions into an organic phase. This application is crucial for the recovery of valuable metals and the removal of toxic heavy metals, contributing to a circular economy and environmental remediation.[3]

-

Synthesis of Ionic Liquids: this compound serves as a readily available and affordable precursor for the synthesis of a wide range of hydrophobic ionic liquids.[4][5][8] Ionic liquids are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability.[9] By exchanging the chloride anion of Aliquat® 336 with other anions, task-specific ionic liquids with tailored physicochemical properties can be prepared for various applications in synthesis and separations.[1][10]

Quantitative Data on Performance

The efficacy of this compound in its various applications is demonstrated by the quantitative data from numerous studies. The following tables summarize key performance indicators for its use in phase transfer catalysis and solvent extraction.

Phase Transfer Catalysis Performance

| Reaction | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference(s) |

| Oxidation | Cyclohexene (B86901) | Adipic Acid | ~1.5 | None (neat) | 110 | 5 | Good yield (not specified) | [11] |

| Epoxidation | (Z,E,E)-1,5,9-cyclododecatriene | 1,2-epoxy-5,9-cyclododecadiene | Not specified | Not specified | Not specified | 1 | >98% H2O2 conversion | |

| Alkylation | Sodium Benzoate | Butyl Benzoate | 0.001 mole | Toluene/Water | 60 | 1.5 | 92% | [12] |

| Hydrogenation of CO2 | CO2 | Formate | Not specified | Water/Toluene | 90 | 3 | Significant increase in yield | [13] |

Solvent Extraction Efficiency

| Metal Ion(s) | Aqueous Phase | Organic Phase (Aliquat 336 in) | pH | Extraction Efficiency (%) | Separation Factor (β) | Reference(s) |

| Pt(IV) | Chloride leach liquor | Kerosene | Not specified | Quantitative | 3.3 x 10^4 (Pt/Mn, Cr, Ni) | [3] |

| Cd(II) | Synthetic feed with Cu(II) | Toluene with TBP | 5 | 95.89 | High selectivity over Cu(II) with EDTA | [4][14] |

| Co(II) | Acidic chloride solution | Dodecane with oleyl alcohol | Not specified | >94% | High selectivity over Ni(II) (<10% Ni extracted) | [15] |

| Re(VII) | Hydrochloric acid | CCl4 | Not specified | Quantitative | High selectivity over various ions | [16] |

| Zn(II), Cd(II) | NaCl solution | Mixed aromatic-aliphatic diluent | Not specified | Good separation from Co and Ni | Not specified | [17] |

| Ti(IV), V(IV), Hf(IV), Co(II) | Not specified | Not specified | 0.8 - 1.0 | Ti: 99, V: 94, Hf: 82, Co: 99 | Not specified | [18] |

Experimental Protocols

To facilitate the application of this compound in a laboratory setting, detailed experimental protocols for key applications are provided below.

Protocol 1: Green Synthesis of Adipic Acid via Oxidation of Cyclohexene

This protocol describes the oxidation of cyclohexene to adipic acid using hydrogen peroxide as the oxidant and this compound as the phase transfer catalyst. This method is considered a greener alternative to the traditional industrial process that uses nitric acid and generates nitrous oxide, a potent greenhouse gas.[11][19][20]

Materials:

-

Cyclohexene

-

This compound (Aliquat® 336)

-

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (30-35%)

-

Potassium bisulfate (KHSO₄)

-

6 M Hydrochloric acid (HCl)

-

Deionized water

-

Celite

Procedure:

-

Catalyst-Substrate Solution Preparation: Prepare a solution of cyclohexene containing approximately 0.25 g of Aliquat® 336 for every 2 g of cyclohexene.

-

Reaction Setup: In a 50 mL boiling flask, create a slurry of sodium tungstate dihydrate (0.5 g), 30-35% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g). Add a magnetic stir bar.

-

Oxidation: Add 2.8 mL of the cyclohexene/Aliquat® 336 solution to the flask. Attach a reflux condenser and reflux the mixture for at least 45 minutes with rapid stirring.

-

Workup and Crystallization: After cooling, chill the reaction mixture in an ice bath to precipitate the crude adipic acid. Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.

-

Purification (Alkalization and Acidification):

-

Suspend the crude product in water and add 6 M NaOH dropwise until the solid dissolves, forming the disodium (B8443419) salt of adipic acid.

-

Add a small amount of Celite and filter the solution to remove the oily Aliquat® 336.

-

Transfer the clear filtrate to a clean beaker and acidify with 6 M HCl with stirring until precipitation is complete.

-

-

Final Product Isolation: Cool the mixture in an ice bath and collect the purified adipic acid by vacuum filtration. Wash with a small amount of cold water and dry.

Protocol 2: Synthesis of a Hydrophobic Ionic Liquid from this compound

This protocol details the synthesis of a hydrophobic ionic liquid, trioctylmethylammonium dioctylsulfosuccinate ([A336][DOSS]), via a metathesis reaction.[1]

Materials:

-

This compound (Aliquat® 336)

-

Sodium dioctylsulfosuccinate (NaDOSS)

-

Ethyl acetate (B1210297)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of Aliquat® 336 (0.02 mol) and sodium dioctylsulfosuccinate (0.02 mol) in 80 mL of ethanol.

-

Reaction: Heat the mixture to 60 °C with stirring until a homogeneous solution is formed. Turn off the heat and continue stirring at room temperature for 48 hours.

-

Isolation of the Ionic Liquid:

-

A solid precipitate of sodium chloride (NaCl) will form. Remove the precipitate by vacuum filtration.

-

Remove the ethanol from the filtrate using a rotary evaporator.

-

Add 60 mL of acetone to the resulting viscous liquid to precipitate any remaining NaCl. Let the mixture stand to allow the precipitate to settle and then decant the supernatant. Repeat this step three times.

-

Remove the acetone under vacuum.

-

-

Purification and Drying: Wash the resulting pale yellow, viscous compound with ethyl acetate and diethyl ether. Remove the remaining solvent under vacuum at 80 °C for 4 hours to yield the final ionic liquid.

Visualizing Green Chemistry in Action

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows described in this guide.

Caption: Mechanism of Phase Transfer Catalysis using this compound.

Caption: General Workflow for Solvent Extraction of Metals with this compound.

Caption: Synthesis of Ionic Liquids from this compound via Metathesis.

Conclusion

This compound is a powerful and versatile tool for the implementation of green chemistry principles in a wide range of applications. Its effectiveness as a phase transfer catalyst, its efficiency in metal extraction, and its role as a precursor for ionic liquids underscore its importance in developing more sustainable chemical processes. The quantitative data and detailed protocols provided in this guide are intended to empower researchers and professionals to leverage the benefits of this compound in their work, contributing to a greener and more sustainable future for the chemical industry.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. nbinno.com [nbinno.com]

- 8. Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. researchpublish.com [researchpublish.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. deswater.com [deswater.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. studylib.net [studylib.net]

- 20. mdpi.com [mdpi.com]

Spectroscopic characterization of trioctylmethylammonium chloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of trioctylmethylammonium chloride, a quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst and metal extraction reagent. Commercially known as Aliquat 336, it is important to note that this compound is typically a mixture of C8 (octyl) and C10 (decyl) alkyl chains, with the C8 variant being predominant[1][2][3][4]. This guide will focus on the primary component, this compound, and will cover its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

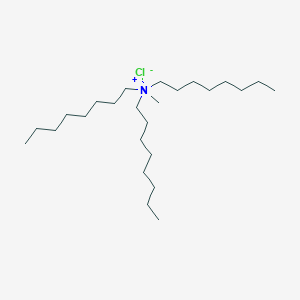

Molecular Structure

This compound consists of a central nitrogen atom bonded to three octyl chains and one methyl group, forming a quaternary ammonium cation. This cation is paired with a chloride anion.

Figure 1: 2D structure of the trioctylmethylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the methyl and octyl groups. The chemical shifts are influenced by the proximity of the protons to the positively charged nitrogen atom.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH ₃ | ~3.1 | Singlet | 3H |

| N-C H₂-(CH₂)₆-CH₃ | ~3.3 | Multiplet | 6H |

| N-CH₂-C H₂-(CH₂)₅-CH₃ | ~1.6 | Multiplet | 6H |

| N-(CH₂)₂-(C H₂)₅-CH₃ | ~1.3 | Multiplet | 30H |

| N-(CH₂)₇-C H₃ | ~0.9 | Triplet | 9H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

| N-C H₃ | ~48 |

| N-C H₂-(CH₂)₆-CH₃ | ~60 |

| N-CH₂-C H₂-(CH₂)₅-CH₃ | ~22 |

| N-(CH₂)₂-C H₂-(CH₂)₄-CH₃ | ~26 |

| N-(CH₂)₃-C H₂-(CH₂)₃-CH₃ | ~29 |

| N-(CH₂)₄-C H₂-(CH₂)₂-CH₃ | ~29 |

| N-(CH₂)₅-C H₂-CH₂-CH₃ | ~31 |

| N-(CH₂)₆-C H₂-CH₃ | ~22 |

| N-(CH₂)₇-C H₃ | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The absence of N-H stretching vibrations confirms the quaternary nature of the ammonium salt.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2955 | Asymmetric C-H stretch | CH₃ |

| ~2925 | Asymmetric C-H stretch | CH₂ |

| ~2855 | Symmetric C-H stretch | CH₂ and CH₃ |

| ~1465 | C-H bend (scissoring) | CH₂ and CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the cation and to study its fragmentation pattern. Due to the presence of multiple alkyl chain lengths in commercial Aliquat 336, electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for its analysis. The mass spectrum will show a prominent peak corresponding to the trioctylmethylammonium cation.

Major Cationic Species in Aliquat 336:

| Cation | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyltri(n-octyl)ammonium | [C₂₅H₅₄N]⁺ | 368.7 |

| Methyldi(n-octyl)(n-decyl)ammonium | [C₂₇H₅₈N]⁺ | 396.8 |

| Methyl(n-octyl)di(n-decyl)ammonium | [C₂₉H₆₂N]⁺ | 424.8 |

| Methyltri(n-decyl)ammonium | [C₃₁H₆₆N]⁺ | 452.9 |

| Methyl(n-hexyl)di(n-octyl)ammonium | [C₂₃H₅₀N]⁺ | 340.7 |

The fragmentation of the trioctylmethylammonium cation typically involves the loss of alkyl chains.

Figure 2: Simplified fragmentation pathway of the trioctylmethylammonium cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

General Experimental Workflow

Figure 3: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Due to its viscous nature, this compound is typically dissolved in a deuterated solvent for analysis. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Prepare a solution of approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 seconds

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat): As a viscous liquid, this compound can be analyzed directly as a thin film. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Mode: Transmission

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1-10 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Instrument Parameters:

-

Ionization Mode: Positive ESI (+)

-

Capillary Voltage: 3-5 kV

-

Drying Gas (N₂): Flow and temperature should be optimized for the specific instrument.

-

Mass Range: Scan a range appropriate to detect the expected cations (e.g., m/z 100-600).

-

Fragmentation (for MS/MS): If fragmentation analysis is desired, the parent ion of interest (e.g., m/z 368.7) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The collision energy should be optimized to produce a representative fragmentation pattern.

-

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trioctylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylmethylammonium chloride, commonly known as Aliquat 336, is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase-transfer catalyst, surfactant, and in solvent extraction. Its performance and safety in these applications, particularly at elevated temperatures, are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, including quantitative data, detailed experimental protocols, and an examination of its decomposition pathways.

Thermal Stability and Decomposition Data

The thermal stability of this compound has been investigated using various analytical techniques. While specific quantitative data for the pure compound is limited in publicly available literature, analysis of related compounds and materials containing Aliquat 336 provides valuable insights.

Table 1: Thermal Decomposition Data for this compound and Related Compounds

| Compound/Material | Onset Decomposition Temperature (°C) | Key Observations | Source(s) |

| This compound ([Aliquat⁺][Cl⁻]) | > 200 | Starts to decompose just above this temperature. | [1] |

| [Aliquat⁺][SO₂H⁻] | 157 | TGA analysis; demonstrates the significant influence of the anion on thermal stability. | [2] |

| Polymer Inclusion Membrane (40 wt% Aliquat 336) | ~250 | First major weight loss step observed in TGA, likely corresponding to the decomposition of Aliquat 336 within the polymer matrix. |

Note: The data presented highlights the variability in reported decomposition temperatures, which can be influenced by the specific experimental conditions and the purity of the sample. The anion associated with the trioctylmethylammonium cation plays a crucial role in determining its thermal stability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal stability and decomposition of this compound. These protocols are based on established practices for the analysis of quaternary ammonium salts and ionic liquids.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate, typically 10 °C/min, to a final temperature of 600-800 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Calculate the temperatures at which specific percentages of mass loss (e.g., 5%, 10%, 50%) occur.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature beyond its decomposition point.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures, peak temperatures, and enthalpy changes (area under the peak).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 0.1-1.0 mg) into a pyrolysis tube or on a filament.

-

Pyrolysis:

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).

-

The volatile decomposition products are swept directly into the GC injection port.

-

-

GC Separation:

-

The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

A suitable temperature program is used for the GC oven to achieve good separation of the analytes.

-

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra are recorded and compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

-

Decomposition Pathways and Mechanisms

The thermal decomposition of quaternary ammonium salts like this compound primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution (SN2) .

Hofmann Elimination

This pathway involves the abstraction of a β-hydrogen from one of the octyl chains by the chloride anion, acting as a base. This results in the formation of an alkene (1-octene), a tertiary amine (dioctylmethylamine), and hydrogen chloride.

Nucleophilic Substitution (SN2)

In this mechanism, the chloride anion acts as a nucleophile and attacks one of the carbon atoms attached to the nitrogen. There are two potential sites for attack:

-

Attack at a methyl group: This is sterically more favorable and would yield methyl chloride and trioctylamine.

-

Attack at an octyl group: This would produce 1-chlorooctane (B87089) and dioctylmethylamine.

The predominant pathway and the resulting product distribution depend on factors such as temperature, the steric hindrance around the nitrogen atom, and the basicity/nucleophilicity of the counter-ion. For long-chain alkyl groups, a combination of these pathways is likely to occur.

Visualizations

Caption: Potential thermal decomposition pathways of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various applications. While the onset of decomposition is generally reported to be above 200 °C, this can be significantly influenced by the presence of impurities and the nature of the associated anion. The primary decomposition mechanisms are believed to be Hofmann elimination and nucleophilic substitution, leading to the formation of alkenes, tertiary amines, and alkyl halides. For a comprehensive understanding, it is recommended that researchers conduct thermal analysis under their specific experimental conditions. The protocols and pathways detailed in this guide provide a robust framework for such investigations.

References

Trioctylmethylammonium Chloride (Aliquat 336): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, trade names, physicochemical properties, and multifaceted applications of trioctylmethylammonium chloride, a versatile quaternary ammonium (B1175870) salt widely recognized by its trade name, Aliquat 336. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of its utility, supported by detailed experimental protocols and logical workflow diagrams.

This compound (TOMAC) is a quaternary ammonium salt that has carved a significant niche in various chemical and pharmaceutical domains.[1][2] Its amphiphilic nature, stemming from a positively charged nitrogen atom bonded to three long alkyl (octyl) chains and one methyl group, underpins its efficacy as a phase transfer catalyst, a metal extractant, and a surfactant in the formulation of drug delivery systems.[2][3] This document serves as a technical resource, consolidating its nomenclature, key properties, and practical applications with a focus on experimental methodologies.

Synonyms and Trade Names

The compound is known by a variety of names in scientific literature and commercial markets. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

| Synonym/Trade Name | Reference |

| Aliquat 336 | [1][4][5] |

| Methyltrioctylammonium chloride | [1][4] |

| TOMAC | [1] |

| Tricaprylmethylammonium chloride | [1][4][5] |

| N-Methyl-N,N-dioctyl-1-octanaminium chloride | [1] |

| Methyltricaprylylammonium chloride | [1] |

| Trioctylmonomethylammonium chloride | [1] |

| Capriquat | [1] |

| Aliquat 128 | [1] |

| TOMAC 75 | [1] |

| Starks' catalyst | [6] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below, providing essential data for its handling and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5137-55-3 | [1][4][7] |

| Molecular Formula | C25H54ClN | [1][2][4] |

| Molecular Weight | 404.16 g/mol | [1][3][4] |

| Appearance | Colorless to light orange/yellow viscous liquid | [1][4] |

| Density | 0.884 g/mL at 25 °C | [7][8] |

| Melting Point | -20 °C | [9] |

| Boiling Point | > 225 °C | [4][10] |

| Refractive Index | n20/D 1.4665 | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, isopropanol, and kerosene. | [2][9] |

| Hazard Statements | Toxic if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life with long-lasting effects. | [1][11][12] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and use in a well-ventilated area are recommended. |

Core Applications and Experimental Protocols

This compound's unique properties make it a valuable tool in a range of applications, from industrial processes to pharmaceutical research.

Phase Transfer Catalysis

As a phase transfer catalyst, Aliquat 336 facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). It functions by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. This enhances reaction rates, allows for milder reaction conditions, and can improve product yields and selectivity.

Experimental Protocol: Oxidation of Cyclohexene (B86901) to Adipic Acid

This protocol details the use of Aliquat 336 as a phase transfer catalyst in the green chemistry oxidation of cyclohexene to adipic acid.

Materials:

-

Cyclohexene

-

Aliquat 336

-

Sodium tungstate (B81510) (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (H₂O₂, 30-35%)

-

Potassium bisulfate (KHSO₄)

-

6 M Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Catalyst-Substrate Solution: A solution of Aliquat 336 in cyclohexene is prepared to a concentration of approximately 0.25 g of Aliquat 336 per 2 g of cyclohexene.

-

Reaction Setup: In a 50 mL boiling flask equipped with a magnetic stir bar, a slurry is prepared by combining sodium tungstate (0.5 g), 30-35% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g).

-

Initiation of Reaction: To the stirred slurry, add 2.8 mL of the cyclohexene/Aliquat 336 solution.

-

Reaction Work-up and Product Isolation:

-

Crystallization: The reaction mixture is cooled in an ice bath to induce the crystallization of crude adipic acid. The solid is collected by vacuum filtration.

-

Alkalization: The crude product is treated with a base to dissolve the adipic acid as its carboxylate salt, allowing for the removal of the oily Aliquat 336 catalyst.

-

Acidification: The clear aqueous filtrate is acidified with 6 M HCl to a pH of 2 or less, causing the precipitation of purified adipic acid.

-

Final Purification: The precipitated adipic acid is cooled on ice and collected by vacuum filtration. The product is washed with a small amount of ice-cold water and dried.

-

Metal Extraction

Aliquat 336 is extensively used in hydrometallurgy for the solvent extraction of metal ions from aqueous solutions.[4] It functions as a liquid anion exchanger, where the chloride anion of the quaternary ammonium salt is exchanged for an anionic metal complex present in the aqueous phase. This allows for the selective separation and concentration of valuable or toxic metals.

Experimental Protocol: Liquid-Liquid Extraction of Metal Ions

This protocol provides a general procedure for the extraction of metal ions from an aqueous solution using Aliquat 336.

Materials:

-

Aqueous solution containing the metal ion of interest

-

Aliquat 336

-

Organic diluent (e.g., kerosene, toluene)

-

Phase modifier (e.g., tributyl phosphate (B84403) (TBP), if necessary to prevent emulsion formation)[13]

-

Acid or base for pH adjustment (e.g., HCl, NaOH)

-

Stripping agent (e.g., a suitable acid, base, or complexing agent solution)

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of Aliquat 336 in the chosen organic diluent to the desired concentration. If required, add a phase modifier.

-

Extraction:

-

In a separatory funnel, combine the aqueous solution containing the metal ion and the prepared organic phase at a specific aqueous-to-organic (A:O) phase ratio.

-

Shake the mixture vigorously for a predetermined time to allow for mass transfer and equilibration.

-

Allow the phases to separate.

-

-

Separation: Carefully separate the aqueous (raffinate) and organic (loaded organic) phases.

-

Analysis: Analyze the metal ion concentration in the raffinate to determine the extraction efficiency.

-

Stripping (Back-Extraction):

-

Contact the loaded organic phase with a suitable stripping solution in a separatory funnel.

-

Shake the mixture to transfer the metal ion from the organic phase to the new aqueous phase.

-

Separate the phases to obtain a concentrated aqueous solution of the metal and the regenerated organic phase.

-

Role in Drug Development

In the pharmaceutical sector, this compound and its derivatives are gaining attention for their potential in drug delivery and formulation. Its properties as a surfactant and its ability to form ionic liquids are of particular interest.

1. Surfactant in Nanoparticle Formulation:

As a cationic surfactant, Aliquat 336 can be used to stabilize nanoparticle formulations for drug delivery. It can act as a capping agent, controlling the size and preventing the aggregation of nanoparticles, which is crucial for their in vivo performance.

General Protocol: Preparation of Drug-Loaded Nanoparticles

This outlines a general approach for preparing drug-loaded nanoparticles using a surfactant like Aliquat 336. The specific parameters would need to be optimized for the particular drug and polymer system.

Materials:

-

Polymer (e.g., PLGA, chitosan)

-

Drug to be encapsulated

-

Aliquat 336 (surfactant)

-

Organic solvent (e.g., dichloromethane, acetone)

-

Aqueous phase (e.g., deionized water, buffer)

Procedure (Emulsion-Solvent Evaporation Method):

-

Organic Phase Preparation: Dissolve the polymer and the drug in a suitable organic solvent.

-

Aqueous Phase Preparation: Dissolve Aliquat 336 in the aqueous phase.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification: The nanoparticles are then collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and may be lyophilized for long-term storage.

2. Precursor for Ionic Liquids in Drug Delivery:

This compound can serve as a starting material for the synthesis of various ionic liquids (ILs) through anion exchange reactions. These ILs can be designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). In some cases, the API itself can be incorporated as the anion of the ionic liquid, creating a "liquid salt" form of the drug.

Conclusion

This compound, commercially known as Aliquat 336, is a highly versatile and valuable compound for researchers and professionals in chemistry and drug development. Its utility as a phase transfer catalyst, metal extractant, and a component in advanced drug delivery systems is well-established. This guide has provided a comprehensive overview of its synonyms, properties, and key applications, supplemented with detailed experimental protocols and illustrative diagrams to facilitate its effective and safe use in a laboratory setting. Further research into its applications, particularly in the realm of targeted drug delivery and the formulation of novel ionic liquids, is an active and promising area of investigation.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. materials.international [materials.international]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

- 9. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. capotchem.cn [capotchem.cn]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Environmental impact and toxicity of trioctylmethylammonium chloride

An In-depth Technical Guide on the Environmental Impact and Toxicity of Trioctylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TOMAC), a quaternary ammonium (B1175870) compound (QAC), is utilized in various industrial and laboratory applications, including as a phase-transfer catalyst.[1] This guide provides a comprehensive overview of its environmental fate, ecotoxicity, and mammalian toxicity, based on available scientific data. All experimental methodologies are detailed based on internationally recognized OECD guidelines to ensure transparency and reproducibility. While specific data for TOMAC is provided where available, information on related long-chain QACs is included to provide a broader toxicological context.

Environmental Impact

The environmental impact of this compound is primarily associated with its high toxicity to aquatic organisms. Its environmental fate is influenced by its potential for biodegradation and a moderate potential for bioaccumulation.

Environmental Fate

Biodegradation: this compound is considered to be inherently biodegradable. In a study following OECD Guideline 301D, it exhibited 20.92% biodegradation over 42 days. This suggests that while it can be broken down by microorganisms, the process may be slow, leading to potential persistence in the environment under certain conditions.

Bioaccumulation: The potential for bioaccumulation is estimated based on its n-octanol/water partition coefficient (log Pow). A log Pow of 4.5 suggests a potential for bioaccumulation in aquatic organisms. Experimental bioaccumulation studies following OECD Guideline 305 would be necessary to definitively quantify the bioconcentration factor (BCF) in fish.

Ecotoxicity

This compound is classified as very toxic to aquatic life, with long-lasting effects.[2][3]

Table 1: Aquatic Ecotoxicity of this compound

| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Guideline |

| Desmodesmus subspicatus (Green Algae) | ErC50 | 0.56 | 72 hours | OECD 201 |

| Daphnia magna (Water Flea) | EC50 | Not Found | 48 hours | OECD 202 |

| Danio rerio (Zebrafish) | LC50 | Not Found | 96 hours | OECD 203 |

Note: Specific EC50 and LC50 values for Daphnia magna and Danio rerio for this compound were not found in the reviewed literature. However, the substance is classified as very toxic to aquatic life, indicating these values are expected to be low.

Soil Toxicity: Specific quantitative data on the toxicity of this compound to soil organisms were not found. However, given its toxicity to aquatic life, it is reasonable to assume potential risks to soil-dwelling organisms.

Mammalian and In Vitro Toxicity

This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[4][5]

Acute and Repeated Dose Toxicity

Table 2: Mammalian Toxicity of this compound

| Test Type | Species | Route | Endpoint | Value (mg/kg) | Guideline |

| Acute Oral Toxicity | Rat | Oral | LD50 | 223 | OECD 423 (implied) |

| Acute Oral Toxicity | Mouse | Oral | LD50 | 280 | Not Specified |

| Repeated Dose 28-day Oral Toxicity | Rat | Oral | NOAEL | Not Found | OECD 407 |

Note: A specific NOAEL from a 28-day study for this compound was not found. Such studies are crucial for understanding the effects of repeated exposure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is limited specific data available for the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. The substance is classified as suspected of damaging fertility or the unborn child based on data from related compounds.

-

Genotoxicity: An Ames test (OECD 471) would be required to assess the mutagenic potential of this compound. No specific study results were found.

-

Carcinogenicity: Long-term carcinogenicity studies have not been identified for this compound.

-

Reproductive and Developmental Toxicity: While classified as a reproductive toxicant, specific study data for this compound under OECD Guideline 414 were not available.

Mechanism of Toxicity

The toxicity of long-chain quaternary ammonium compounds like this compound is primarily attributed to their surfactant properties, which lead to the disruption of cell membranes. This initial interaction can trigger a cascade of downstream cellular events.

Key Toxic Mechanisms:

-